molecular formula C12H19N3O2S B6167063 (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate CAS No. 871716-68-6

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B6167063
CAS No.: 871716-68-6
M. Wt: 269.4
InChI Key:
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Description

®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an aminothiazole group and a tert-butyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the aminothiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminothiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.

Uniqueness

®-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is unique due to its combination of the pyrrolidine ring and aminothiazole moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENBXFSBJDNUKQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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